Physcion

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-inflammatory and Antioxidant Effects

Studies suggest that Physcion possesses anti-inflammatory and antioxidant properties [2]. It may help reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory process [2]. Additionally, its antioxidant properties might contribute to cellular protection against oxidative stress, which is implicated in various diseases [2].

Source

[2] Pharmacological Reports: "Physcion: A Review of Its Pharmacological Activities" ()

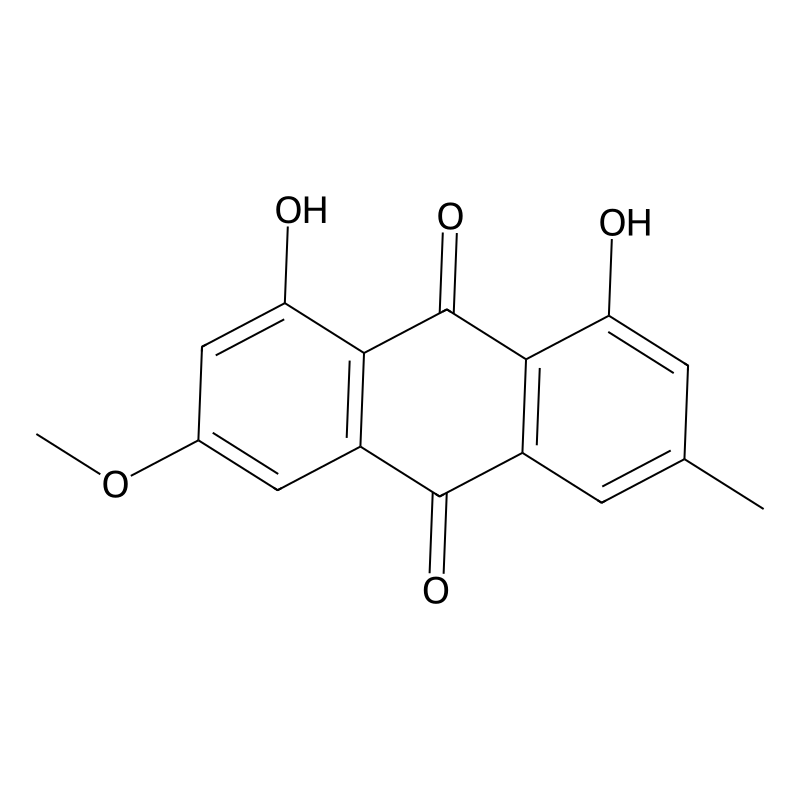

Physcion, chemically known as 1,8-dihydroxy-3-methoxy-9,10-anthraquinone, is a naturally occurring anthraquinone derivative primarily extracted from the roots of Rheum officinale (Chinese rhubarb). It possesses a unique quinoid structure characterized by hydroxy groups at positions 1 and 8, a methoxy group at position 3, and a methyl group at position 4. This compound has garnered attention for its diverse pharmacological properties, including laxative effects, hepatoprotective actions, anti-inflammatory effects, and antimicrobial activities .

Physcion demonstrates a variety of biological effects, including laxative, anti-inflammatory, antimicrobial, and anti-tumor properties [, ]. The mechanisms underlying these effects are still under investigation, but some potential pathways have been identified:

- Laxative effect: Physcion might stimulate intestinal fluid secretion and colonic motility, promoting laxation [].

- Anti-tumor activity: Studies suggest Physcion can induce apoptosis (programmed cell death) and autophagy (cellular self-digestion) in cancer cells []. The exact mechanism is not fully understood but might involve interfering with specific cellular processes.

Physcion exhibits significant biological activities that have been extensively studied:

- Anticancer Activity: Physcion has shown promise in inducing apoptosis and autophagy in various cancer cell lines, including nasopharyngeal carcinoma and hepatocellular carcinoma. It operates through mechanisms such as the generation of reactive oxygen species and modulation of specific signaling pathways (e.g., Sp1 and miR-27a/ZBTB10) .

- Anti-inflammatory Effects: In models of atopic dermatitis, physcion has been reported to reduce levels of inflammatory cytokines like interleukin-4 and tumor necrosis factor-alpha .

- Antimicrobial Properties: Physcion has demonstrated efficacy against pathogens such as Blumeria graminis, indicating its potential role in agricultural applications for controlling powdery mildew .

The synthesis of physcion can be achieved through various methods:

- Extraction from Natural Sources: Physcion is primarily obtained from the roots of Rheum officinale through solvent extraction methods.

- Chemical Synthesis: Laboratory synthesis involves multi-step reactions starting from simpler anthraquinone derivatives or phenolic compounds. The process typically includes hydroxylation and methoxylation steps to introduce the necessary functional groups .

Physcion has several applications across different fields:

- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, physcion is being explored as a therapeutic agent for various diseases, including cancers and inflammatory conditions .

- Agriculture: Its antimicrobial properties make it suitable for use in agricultural practices to combat fungal infections in crops .

- Cosmetics: Physcion's anti-inflammatory effects are also being investigated for potential use in skincare products aimed at treating conditions like eczema and psoriasis .

Studies have indicated that physcion interacts with multiple biological targets:

- Cell Signaling Pathways: Physcion modulates key signaling pathways involved in cell proliferation and apoptosis, particularly those regulated by reactive oxygen species .

- Gene Expression Modulation: It affects the expression levels of various genes associated with inflammation and defense mechanisms in plants .

- Protein Interactions: Research shows that physcion can inhibit specific kinases and enzymes such as tyrosinase, which are involved in melanin production .

Physcion shares structural similarities with other anthraquinone derivatives. Here are a few notable compounds:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Emodin | Hydroxy groups at positions 1, 3, and 6 | Known for laxative effects and potential anticancer activity. |

| Chrysophanol | Hydroxy groups at positions 1, 8 | Exhibits anti-inflammatory properties but less studied than physcion. |

| Aloe-emodin | Hydroxy groups at positions 1, 8, and 9 | Notably used for its laxative effects; less potent against cancer compared to physcion. |

| Rhein | Hydroxy groups at positions 1, 8 | Exhibits antimicrobial activity but lacks extensive anticancer research. |

Physcion stands out due to its potent anticancer properties combined with significant anti-inflammatory effects, making it a candidate for dual therapeutic applications that are not as pronounced in some of its analogs.

Crystallographic Analysis and Polymorphism

Crystallographic investigations have revealed that physcion exhibits significant polymorphic behavior, with at least two distinct crystalline forms identified through comprehensive structural studies [5]. The original polymorph (Form I) crystallizes in the orthorhombic space group P₂₁₂₁₂₁, while a subsequently discovered polymorph (Form II) adopts the monoclinic space group P₂₁/c [5].

The molecular structures of both polymorphs exhibit remarkable similarity, with hydroxyl groups at positions 1 and 8 forming intramolecular hydrogen bonds to neighboring quinone oxygen atoms [5]. This hydrogen bonding pattern slightly lengthens the corresponding carbonyl bonds and contributes to the resonance stabilization of the molecular framework [5]. The pattern of carbon-carbon bond lengths throughout the ring system provides evidence for significant contribution from resonance forms featuring negative charge localization at the hydrogen-bonded quinone oxygen atoms, with corresponding aromatic character in the adjacent carbon regions [5].

The polymorphic behavior reflects distinct packing arrangements that influence bulk material properties. Form I exhibits an extensively crosslinked three-dimensional hydrogen bonding network, while Form II demonstrates a simpler packing motif characterized by molecular tapes connected through classical and weak hydrogen bonds oriented parallel to the crystallographic direction [5]. These structural differences have implications for pharmaceutical and industrial applications, as polymorphic forms can exhibit varying dissolution rates, bioavailability, and stability profiles [6] [7].

Contemporary polymorphism research emphasizes the thermodynamic and kinetic factors governing crystal form selection during nucleation and growth processes [6] [7]. Crystal structure prediction methodologies have become instrumental in identifying potential polymorphic forms before experimental discovery, though challenges remain in accurately modeling flexible molecules with multiple functional groups [8] [9].

Solubility Characteristics Across Solvent Systems

The solubility profile of physcion reflects the amphiphilic nature of its molecular structure, containing both hydrophilic hydroxyl and methoxy functional groups alongside the predominantly hydrophobic anthraquinone backbone [10] [11]. This structural duality creates distinct solubility patterns across various solvent systems that correlate with fundamental intermolecular interaction principles.

In polar protic solvents, physcion demonstrates moderate to good solubility due to hydrogen bonding capabilities provided by the hydroxyl substituents [10] [11]. Methanol serves as an excellent solvent (5-10 milligrams per milliliter), while ethanol provides moderate solubility (2-5 milligrams per milliliter) [11]. The reduced solubility in ethanol compared to methanol reflects the increased steric hindrance and reduced hydrogen bonding efficiency associated with the larger alkyl group [11].

Polar aprotic solvents exhibit favorable interactions with physcion through dipole-dipole interactions and specific solvation of the quinone carbonyls [10] [11]. Dimethyl sulfoxide represents the optimal solvent system, achieving high solubility (15-25 milligrams per milliliter) through strong coordination to both hydrogen bond donor and acceptor sites [11]. Acetone provides good solubility (8-12 milligrams per milliliter) through dipolar interactions with the carbonyl functionalities [11].

The limited water solubility (0.1-0.5 milligrams per milliliter) results from the predominantly hydrophobic aromatic framework, despite the presence of polar functional groups [10] [11]. This behavior exemplifies the "like dissolves like" principle, where the extensive π-electron system dominates the overall molecular polarity [10] [11].

Nonpolar solvents demonstrate poor solvation capabilities, with hexane providing essentially negligible solubility (less than 0.1 milligrams per milliliter) [10] [11]. Even benzene, despite π-π stacking potential with the aromatic framework, shows limited solubility (0.2-0.5 milligrams per milliliter) due to the polar functional group contributions [10] [11].

Ultraviolet-Visible Absorption Signatures and Chromophoric Behavior

The ultraviolet-visible absorption characteristics of physcion arise from electronic transitions within the extended π-conjugated anthraquinone chromophore system, modified by substituent effects from the hydroxyl, methoxy, and methyl functional groups [12] [13] [14]. The fundamental electronic structure involves π→π* and n→π* transitions that characterize quinonoid chromophores [13] [14].

The primary absorption bands for physcion are anticipated to occur at wavelengths of 330-350 nanometers and 280-300 nanometers, representing bathochromically shifted transitions relative to the parent anthraquinone structure [15] [16]. These red-shifted absorption maxima result from the electron-donating effects of the hydroxyl and methoxy substituents, which increase the electron density within the π-system and reduce the energy gap between ground and excited states [16] [17].

The molar extinction coefficients for these transitions are estimated to range from 10,000 to 15,000 per molar per centimeter, values consistent with symmetry-allowed π→π* transitions in substituted anthraquinones [12] [15]. The relatively high extinction coefficients reflect the extended conjugation and the favorable overlap between ground and excited state wavefunctions [12] [13].

Chromophore-chromophore interactions become significant in concentrated solutions or solid-state environments, potentially leading to hypochromic effects and additional absorption features [16] [18]. The stacking of aromatic systems can result in exciton coupling and the formation of charge-transfer complexes that modify the spectroscopic signatures [16] [18].

The photophysical behavior of physcion includes fluorescence properties that depend on the specific substitution pattern and environmental conditions [15] [19]. Anthraquinone derivatives typically exhibit moderate fluorescence quantum yields, with emission wavelengths that are Stokes-shifted relative to the absorption maxima [19]. The presence of intramolecular hydrogen bonding can influence excited-state dynamics and alter emission characteristics [20] [19].

Advanced Nuclear Magnetic Resonance Fingerprinting Techniques

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of physcion through both one-dimensional and two-dimensional experimental approaches [21] [22]. The ¹H nuclear magnetic resonance spectrum reveals distinct chemical environments for the aromatic protons, methoxy group, and methyl substituent.

The aromatic proton signals appear in characteristic downfield regions, with H-5 resonating at 7.6-8.0 parts per million due to deshielding effects from the adjacent quinone carbonyl. Protons H-2, H-4, and H-7 resonate at 6.8-7.4 parts per million, with their exact positions influenced by the electron-donating hydroxyl and methoxy substituents. The methoxy protons generate a sharp singlet at 3.8-4.0 parts per million, while the methyl group appears as a singlet at 2.4-2.6 parts per million.

Carbon-13 nuclear magnetic resonance provides comprehensive information about all carbon environments within the molecular framework. The quinone carbonyls (C-9 and C-10) resonate at characteristic downfield positions of 175-185 parts per million. Aromatic carbons bearing hydroxyl groups (C-1 and C-8) appear at 155-165 parts per million, while the methoxy-bearing carbon (C-3) resonates at 145-150 parts per million. The methyl-substituted carbon (C-6) appears at 140-145 parts per million.

Two-dimensional correlation spectroscopy (Two-Dimensional COSY) experiments provide critical connectivity information for structural elucidation. Cross-peaks in the Two-Dimensional COSY spectrum reveal through-bond correlations between adjacent protons, enabling unambiguous assignment of the substitution pattern. The technique identifies scalar coupling relationships and assists in distinguishing between regioisomeric possibilities.

Heteronuclear single quantum coherence experiments establish direct correlations between carbon and hydrogen nuclei, providing definitive assignments for each carbon environment. Nuclear Overhauser enhancement spectroscopy can reveal spatial proximities between nuclei, offering insights into molecular conformation and intramolecular interactions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of physcion reveals characteristic fragmentation pathways that reflect the stability relationships within the molecular framework and provide structural diagnostic information. Under electron ionization conditions, the molecular ion appears at mass-to-charge ratio 284, corresponding to the intact molecular formula C₁₆H₁₂O₅.

The base peak in the mass spectrum typically occurs at mass-to-charge ratio 256, representing loss of a carbon monoxide molecule from the molecular ion. This fragmentation reflects the characteristic behavior of anthraquinone derivatives, where quinone carbonyl groups undergo elimination through complex rearrangement processes. The loss of carbon monoxide requires cleavage of two carbon-carbon bonds and involves significant kinetic energy release, indicating substantial molecular reorganization.

Secondary fragmentation pathways include loss of methyl radicals (mass-to-charge ratio 269) through α-cleavage processes adjacent to the aromatic framework. Sequential loss of carbon monoxide and methyl groups generates fragments at mass-to-charge ratios 241 and 228, representing multiply-cleaved species.

The fragmentation at mass-to-charge ratio 180 corresponds to aromatic fragments retaining significant portions of the ring system, while the peak at mass-to-charge ratio 152 represents the formation of a stable biphenylene core structure. This latter fragment demonstrates the tendency of anthraquinone derivatives to eliminate both quinone carbonyls through a stepwise mechanism, ultimately forming highly stable aromatic cation radicals.

Tandem mass spectrometry experiments can provide additional structural information through collision-induced dissociation of selected precursor ions. These approaches enable detailed characterization of fragmentation mechanisms and can distinguish between structural isomers based on their distinct fragmentation behaviors.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Clocinizine

Dates

2: Chen X, Guo H, Li F, Fan D. Physcion 8-O-β-glucopyranoside suppresses the metastasis of breast cancer in vitro and in vivo by modulating DNMT1. Pharmacol Rep. 2016 Sep 13;69(1):36-44. doi: 10.1016/j.pharep.2016.09.012. [Epub ahead of print] PubMed PMID: 27768961.

3: Pang MJ, Yang Z, Zhang XL, Liu ZF, Fan J, Zhang HY. Physcion, a naturally occurring anthraquinone derivative, induces apoptosis and autophagy in human nasopharyngeal carcinoma. Acta Pharmacol Sin. 2016 Oct 3. doi: 10.1038/aps.2016.98. [Epub ahead of print] PubMed PMID: 27694907.

4: Zhang D, Han Y, Xu L. Upregulation of miR-124 by physcion 8-O-β-glucopyranoside inhibits proliferation and invasion of malignant melanoma cells via repressing RLIP76. Biomed Pharmacother. 2016 Sep 19;84:166-176. doi: 10.1016/j.biopha.2016.09.022. [Epub ahead of print] PubMed PMID: 27657824.

5: Yoon HK, An HK, Ko MJ, Kim KS, Mun SW, Kim DH, Kim CM, Kim CH, Choi YW, Lee YC. Upregulation of Human ST8Sia VI (α2,8-Sialyltransferase) Gene Expression by Physcion in SK-N-BE(2)-C Human Neuroblastoma Cells. Int J Mol Sci. 2016 Aug 2;17(8). pii: E1246. doi: 10.3390/ijms17081246. PubMed PMID: 27490539; PubMed Central PMCID: PMC5000644.

6: Wang Z, Yang H. EMMPRIN, SP1 and microRNA-27a mediate physcion 8-O-β-glucopyranoside-induced apoptosis in osteosarcoma cells. Am J Cancer Res. 2016 Jun 1;6(6):1331-44. PubMed PMID: 27429847; PubMed Central PMCID: PMC4937736.

7: Xiong Y, Ren L, Wang Z, Hu Z, Zhou Y. Anti-proliferative Effect of Physcion on Human Gastric Cell Line via Inducing ROS-Dependent Apoptosis. Cell Biochem Biophys. 2015 Nov;73(2):537-43. doi: 10.1007/s12013-015-0674-9. PubMed PMID: 27352350.

8: Li Y, Tian S, Yang X, Wang X, Guo Y, Ni H. Transcriptomic analysis reveals distinct resistant response by physcion and chrysophanol against cucumber powdery mildew. PeerJ. 2016 May 17;4:e1991. doi: 10.7717/peerj.1991. PubMed PMID: 27231648; PubMed Central PMCID: PMC4878370.

9: Liu MD, Xiong SJ, Tan F, Liu Y. Physcion 8-O-β-glucopyranoside induces mitochondria-dependent apoptosis of human oral squamous cell carcinoma cells via suppressing survivin expression. Acta Pharmacol Sin. 2016 May;37(5):687-97. doi: 10.1038/aps.2015.152. PubMed PMID: 27063218; PubMed Central PMCID: PMC4857543.

10: Ding Z, Xu F, Tang J, Li G, Jiang P, Tang Z, Wu H. Physcion 8-O-β-glucopyranoside prevents hypoxia-induced epithelial-mesenchymal transition in colorectal cancer HCT116 cells by modulating EMMPRIN. Neoplasma. 2016;63(3):351-61. doi: 10.4149/303_150723N405. PubMed PMID: 26925795.

11: Han YT, Chen XH, Gao H, Ye JL, Wang CB. Physcion inhibits the metastatic potential of human colorectal cancer SW620 cells in vitro by suppressing the transcription factor SOX2. Acta Pharmacol Sin. 2016 Feb;37(2):264-75. doi: 10.1038/aps.2015.115. PubMed PMID: 26707141; PubMed Central PMCID: PMC4753366.

12: Chen X, Gao H, Han Y, Ye J, Xie J, Wang C. Physcion induces mitochondria-driven apoptosis in colorectal cancer cells via downregulating EMMPRIN. Eur J Pharmacol. 2015 Oct 5;764:124-33. doi: 10.1016/j.ejphar.2015.07.008. PubMed PMID: 26144377.

13: Xu NG, Xiao ZJ, Zou T, Huang ZL. Ameliorative effects of physcion 8-O-β-glucopyranoside isolated from Polygonum cuspidatum on learning and memory in dementia rats induced by Aβ1-40. Pharm Biol. 2015;53(11):1632-8. doi: 10.3109/13880209.2014.997251. PubMed PMID: 25856718.

14: Liu X, Li H, Wu L, Xing J, Poh Y, Cai H, Cai BC. Simultaneous quantification of chrysophanol and physcion in rat plasma by ultra fast liquid chromatography-tandem mass spectrometry and application of the technique to comparative pharmacokinetic studies of Radix et Rhei Rhizoma extract alone and Dahuang Fuzi Decoction. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Feb 1;980:88-93. doi: 10.1016/j.jchromb.2014.11.025. PubMed PMID: 25597888.

15: Hong JY, Chung HJ, Bae SY, Trung TN, Bae K, Lee SK. Induction of Cell Cycle Arrest and Apoptosis by Physcion, an Anthraquinone Isolated From Rhubarb (Rhizomes of Rheum tanguticum), in MDA-MB-231 Human Breast Cancer Cells. J Cancer Prev. 2014 Dec;19(4):273-8. doi: 10.15430/JCP.2014.19.4.273. PubMed PMID: 25574462; PubMed Central PMCID: PMC4285958.

16: Xie QC, Yang YP. Anti-proliferative of physcion 8-O-β-glucopyranoside isolated from Rumex japonicus Houtt. on A549 cell lines via inducing apoptosis and cell cycle arrest. BMC Complement Altern Med. 2014 Oct 6;14:377. doi: 10.1186/1472-6882-14-377. PubMed PMID: 25283233; PubMed Central PMCID: PMC4201690.

17: Wijesekara I, Zhang C, Van Ta Q, Vo TS, Li YX, Kim SK. Physcion from marine-derived fungus Microsporum sp. induces apoptosis in human cervical carcinoma HeLa cells. Microbiol Res. 2014 Apr;169(4):255-61. doi: 10.1016/j.micres.2013.09.001. PubMed PMID: 24071573.

18: Hopf H, Jones PG, Goclik E, Aust P, Rödiger J. A new polymorph of physcion. Acta Crystallogr C. 2012 Aug;68(Pt 8):o317-9. doi: 10.1107/S010827011203020X. PubMed PMID: 22850859.

19: Ma X, Yang X, Zeng F, Yang L, Yu D, Ni H. Physcion, a natural anthraquinone derivative, enhances the gene expression of leaf-specific thionin of barley against Blumeria graminis. Pest Manag Sci. 2010 Jul;66(7):718-24. doi: 10.1002/ps.1933. PubMed PMID: 20205209.

20: Lee SU, Choi YH, Kim YS, Park SJ, Kwak HB, Min YK, Kim HN, Lim KE, Choi JY, Rhee M, Kim SH. Physcion-8-O-beta-D-glucopyranoside enhances the commitment of mouse mesenchymal progenitors into osteoblasts and their differentiation: Possible involvement of signaling pathways to activate BMP gene expression. J Cell Biochem. 2010 Apr 15;109(6):1148-57. doi: 10.1002/jcb.22494. PubMed PMID: 20108254.